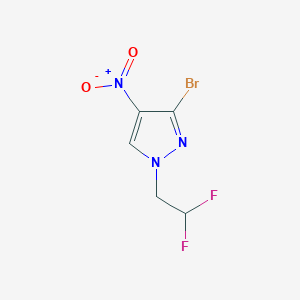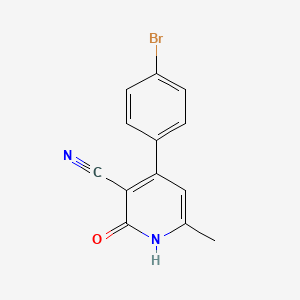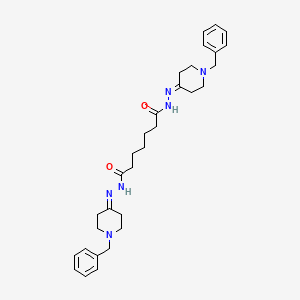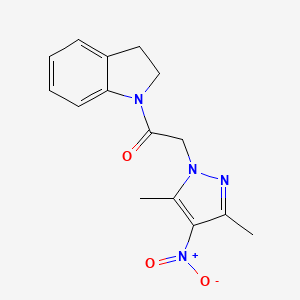![molecular formula C22H16Cl3N3O2 B14922675 4-chloro-N-{3-[(1Z)-1-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}ethyl]phenyl}benzamide](/img/structure/B14922675.png)
4-chloro-N-{3-[(1Z)-1-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}ethyl]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N~1~-(3-{1-[(Z)-2-(2,4-dichlorobenzoyl)hydrazono]ethyl}phenyl)benzamide is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N~1~-(3-{1-[(Z)-2-(2,4-dichlorobenzoyl)hydrazono]ethyl}phenyl)benzamide typically involves multiple steps:
Formation of the Hydrazone: The initial step involves the reaction of 2,4-dichlorobenzoyl chloride with hydrazine hydrate to form 2,4-dichlorobenzoyl hydrazine.
Condensation Reaction: The 2,4-dichlorobenzoyl hydrazine is then reacted with 3-acetylphenylamine under acidic conditions to form the hydrazone intermediate.
Final Coupling: The hydrazone intermediate is then coupled with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N~1~-(3-{1-[(Z)-2-(2,4-dichlorobenzoyl)hydrazono]ethyl}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
4-Chloro-N~1~-(3-{1-[(Z)-2-(2,4-dichlorobenzoyl)hydrazono]ethyl}phenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-chloro-N~1~-(3-{1-[(Z)-2-(2,4-dichlorobenzoyl)hydrazono]ethyl}phenyl)benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of enzymes, inhibiting their activity. This is particularly relevant in the context of cancer treatment, where it inhibits enzymes involved in cell division.
Pathways Involved: The compound affects pathways related to cell cycle regulation and apoptosis, leading to the suppression of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-N~1~-(3-{1-[(Z)-2-(2,4-dichlorobenzoyl)hydrazono]ethyl}phenyl)benzamide: is compared with other hydrazones such as:
Uniqueness
- Structural Features : The presence of multiple chloro substituents and the hydrazone functional group make it unique in terms of its chemical reactivity and potential applications.
- Biological Activity : Its specific enzyme inhibition profile sets it apart from other similar compounds, making it a promising candidate for further research in medicinal chemistry.
Properties
Molecular Formula |
C22H16Cl3N3O2 |
|---|---|
Molecular Weight |
460.7 g/mol |
IUPAC Name |
2,4-dichloro-N-[(Z)-1-[3-[(4-chlorobenzoyl)amino]phenyl]ethylideneamino]benzamide |
InChI |
InChI=1S/C22H16Cl3N3O2/c1-13(27-28-22(30)19-10-9-17(24)12-20(19)25)15-3-2-4-18(11-15)26-21(29)14-5-7-16(23)8-6-14/h2-12H,1H3,(H,26,29)(H,28,30)/b27-13- |
InChI Key |
JIKBRCYMHPCKOA-WKIKZPBSSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)C1=C(C=C(C=C1)Cl)Cl)/C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC(=NNC(=O)C1=C(C=C(C=C1)Cl)Cl)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-{5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine](/img/structure/B14922599.png)
![(4Z)-2-(4-bromophenyl)-5-methyl-4-({[4-(piperidin-1-ylcarbonyl)phenyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14922604.png)

![5-{[(1,3-Benzothiazol-2-ylsulfanyl)acetyl]amino}-2-hydroxybenzoic acid](/img/structure/B14922616.png)
![N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B14922617.png)


![4-[(4-{(Z)-[2-(3,4-dichlorophenyl)hydrazinylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B14922633.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B14922634.png)
![5-ethoxy-2-{(E)-[2-(6-methoxy-2-phenylpyrimidin-4-yl)hydrazinylidene]methyl}phenol](/img/structure/B14922643.png)


![1-[(4-Chlorophenyl)methyl]-4-(furan-2-ylmethyl)piperazine](/img/structure/B14922661.png)

